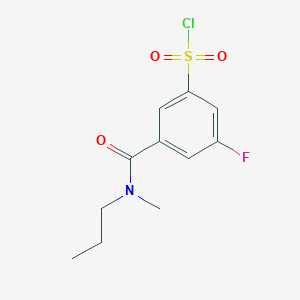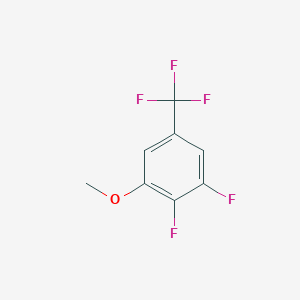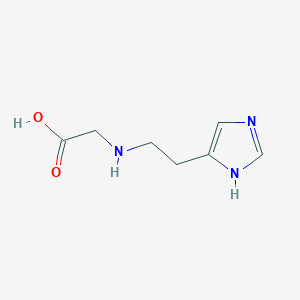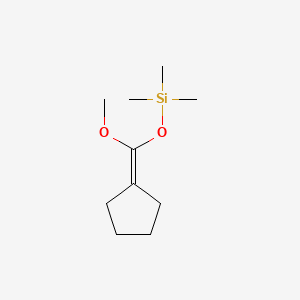
(Cyclopentylidene(methoxy)methoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is a specialized organosilicon compound It is characterized by the presence of a cyclopentylidene group, a methoxy group, and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidene(methoxy)methoxy)trimethylsilane typically involves the reaction of cyclopentylidene with methoxytrimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopentylidene(methoxy)methoxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
(Cyclopentylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of (Cyclopentylidene(methoxy)methoxy)trimethylsilane involves the interaction of its silicon-containing moiety with various molecular targets. The trimethylsilane group can stabilize reactive intermediates through hyperconjugation, facilitating the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of a methoxy group.
Dimethoxydimethylsilane: Features two methoxy groups and two methyl groups attached to silicon.
Uniqueness
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H20O2Si |
|---|---|
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
[cyclopentylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-13(2,3)4)9-7-5-6-8-9/h5-8H2,1-4H3 |
Clave InChI |
AYEWIZSIBZIHCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=C1CCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


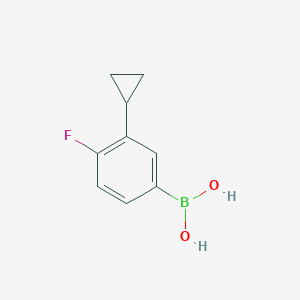
![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
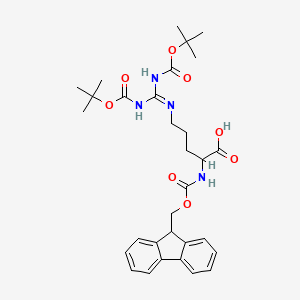
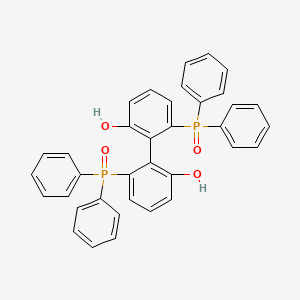
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
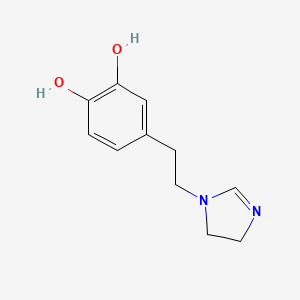
![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
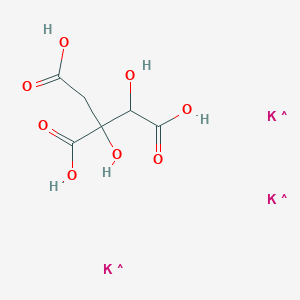
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
